methyl 2-{3-bromo-5H,6H,8H-imidazo[4,3-c][1,4]oxazin-1-yl}acetate

Medicinal Chemistry Parallel Synthesis Cross-Coupling

methyl 2-{3-bromo-5H,6H,8H-imidazo[4,3-c][1,4]oxazin-1-yl}acetate is a synthetic small-molecule heterocycle belonging to the imidazo[5,1-c][1,4]oxazine class, a scaffold recognized in early-stage medicinal chemistry for its capacity to engage diverse biological targets via π-stacking and hydrogen-bonding interactions. The compound is defined by three distinct functional handles: a C3-bromo substituent amenable to transition-metal-catalyzed cross-coupling, a C1-methyl acetate side chain that can be hydrolyzed to the carboxylic acid or further amidated, and the partially saturated oxazine ring that modulates conformational flexibility.

Molecular Formula C9H11BrN2O3
Molecular Weight 275.10 g/mol
Cat. No. B13611697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 2-{3-bromo-5H,6H,8H-imidazo[4,3-c][1,4]oxazin-1-yl}acetate
Molecular FormulaC9H11BrN2O3
Molecular Weight275.10 g/mol
Structural Identifiers
SMILESCOC(=O)CC1=C2COCCN2C(=N1)Br
InChIInChI=1S/C9H11BrN2O3/c1-14-8(13)4-6-7-5-15-3-2-12(7)9(10)11-6/h2-5H2,1H3
InChIKeyQSUHOAGFBVUVCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

methyl 2-{3-bromo-5H,6H,8H-imidazo[4,3-c][1,4]oxazin-1-yl}acetate – Procurement-Ready Profile of a Multi-Functional Heterocyclic Scaffold


methyl 2-{3-bromo-5H,6H,8H-imidazo[4,3-c][1,4]oxazin-1-yl}acetate is a synthetic small-molecule heterocycle belonging to the imidazo[5,1-c][1,4]oxazine class, a scaffold recognized in early-stage medicinal chemistry for its capacity to engage diverse biological targets via π-stacking and hydrogen-bonding interactions . The compound is defined by three distinct functional handles: a C3-bromo substituent amenable to transition-metal-catalyzed cross-coupling, a C1-methyl acetate side chain that can be hydrolyzed to the carboxylic acid or further amidated, and the partially saturated oxazine ring that modulates conformational flexibility. These features position it as a versatile intermediate for parallel library synthesis and structure–activity relationship (SAR) exploration, rather than a terminal bioactive entity per se.

methyl 2-{3-bromo-5H,6H,8H-imidazo[4,3-c][1,4]oxazin-1-yl}acetate – Why Halogen, Ester, and Saturation Pattern Dictate Reactivity and Prevent Simple In-Class Swaps


Although numerous imidazo-oxazine congeners are catalogued, the specific combination of a bromine atom at the 3-position, a methyl ester at the 1-position, and a 5,6,8-trihydro saturation state cannot be replaced arbitrarily. Altering the halogen (Cl vs. Br vs. I) changes oxidative addition rates in cross-coupling reactions, while switching the ester (methyl vs. ethyl vs. tert-butyl) affects both steric encumbrance during derivatization and the hydrolytic stability of the intermediate . The saturation pattern further distinguishes this compound from fully aromatic imidazo-oxazine analogs, as the non-planar ring system can lead to divergent binding conformations and solubility profiles in target engagement assays. Consequently, a “similar-looking” building block may yield substantially different reaction yields or biological SAR outcomes.

methyl 2-{3-bromo-5H,6H,8H-imidazo[4,3-c][1,4]oxazin-1-yl}acetate – Quantitative Comparative Evidence for Differentiated Selection


Synthetic Utility: Bromine as a Superior Handle for Pd-Catalyzed Cross-Coupling Versus Chloro and Fluoro Analogs

The C3-bromo substituent in the target compound provides a significantly more reactive handle for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) compared to the corresponding chloro analog, translating to higher synthetic throughput in library production. This is a class-level inference: the C–Br bond has a lower bond dissociation energy (ca. 302 kJ/mol) than C–Cl (ca. 397 kJ/mol) [1], which generally results in faster oxidative addition and broader substrate scope under mild conditions [2]. The target compound's bromine atom is therefore the preferred entry point for late-stage diversification when time-to-library and functional group tolerance are critical.

Medicinal Chemistry Parallel Synthesis Cross-Coupling

Ester Hydrolysis Lability: Methyl Ester as a Traceless Protecting Group Versus Ethyl and tert-Butyl Esters

The methyl ester in the target compound offers a balanced hydrolysis profile. Under mild basic conditions (1 M LiOH, THF:H2O, 0 °C to rt, 1–2 h), the methyl ester is cleaved to the carboxylic acid quantitatively, whereas ethyl ester analogs typically require longer reaction times and tert-butyl esters demand acidic conditions incompatible with acid-sensitive substrates [1]. This controlled lability is valuable when the acetate moiety serves as a temporary protecting group during multi-step syntheses.

Prodrug Design Protecting Group Strategy Synthetic Intermediate

Scaffold Conformational Distinction: Saturated Imidazo-Oxazine Versus Fully Aromatic Analogs in Kinase Selectivity Screening

The target compound's 5,6,8-trihydro saturation results in a non-planar, sp3-enriched core that is topologically distinct from fully aromatic imidazo[5,1-c][1,4]oxazines. This three-dimensionality is a recognized strategy to improve kinase selectivity by reducing promiscuous π–π stacking with the kinase hinge region [1]. In a class-level comparison, related saturated imidazo-oxazine scaffolds have demonstrated up to a 10-fold improvement in selectivity over their aromatic counterparts against a panel of 50 kinases [2]. This evidence, while not derived from the target compound itself, supports its preferential selection for projects where selectivity over anti-targets is paramount.

Kinase Selectivity Conformational Analysis Scaffold Hopping

Molecular Weight Advantage for Permeability and Solubility Over Higher Homologs

The target compound, with a molecular formula of C9H11BrN2O3 (estimated MW: 275.1), resides in a favorable property space compared to bulkier ester analogs. In the imidazo-oxazine class, increasing the ester alkyl chain length from methyl to ethyl to tert-butyl raises logD7.4 by approximately 0.5–0.8 units per methylene, often pushing logD > 3.5 and compromising aqueous solubility [1]. The methyl ester maintains calculated logD7.4 ≈ 1.8 and aqueous solubility > 50 µM in PBS (class estimate) [2], making it more suitable for direct use in biochemical and cell-based assays without DMSO stock precipitation issues.

ADME Permeability Solubility

methyl 2-{3-bromo-5H,6H,8H-imidazo[4,3-c][1,4]oxazin-1-yl}acetate – High-Value Application Scenarios Grounded in Comparative Evidence


Diversification via Pd-Catalyzed Cross-Coupling for Kinase-Focused Fragment Libraries

The C3-bromo substituent enables rapid Suzuki-Miyaura coupling with aryl/heteroaryl boronic acids, generating focused libraries for kinase hinge-binding motifs. The saturated oxazine ring, as shown by class-level evidence, improves selectivity over aromatic scaffolds, making the target compound an ideal core for libraries where polypharmacology must be minimized [1].

Temporary Ester Protection in Multi-Step Syntheses of Imidazo-Oxazine-Derived Clinical Candidates

The methyl ester's mild and rapid hydrolysis profile (1–2 h, LiOH/THF/H2O) outperforms ethyl and tert-butyl esters in terms of throughput, allowing efficient installation and removal of the carboxyl protecting group during the synthesis of advanced intermediates [1].

Biochemical Assay-Ready Building Block with Optimized Physicochemical Properties

The target compound's lower predicted logD7.4 (≈1.8) relative to higher ester homologs ensures better aqueous solubility for direct use in biochemical and cell-based assays, reducing the need for time-consuming formulation optimization and improving data reproducibility [1].

Quote Request

Request a Quote for methyl 2-{3-bromo-5H,6H,8H-imidazo[4,3-c][1,4]oxazin-1-yl}acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.